molecular formula C10H10F2O2 B1390714 4'-Ethoxy-2',3'-difluoroacetophenone CAS No. 1017779-68-8

4'-Ethoxy-2',3'-difluoroacetophenone

Cat. No.: B1390714
CAS No.: 1017779-68-8
M. Wt: 200.18 g/mol
InChI Key: YHGFVKNXGQWJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Ethoxy-2',3'-difluoroacetophenone is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4’-Ethoxy-2’,3’-difluoroacetophenone plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of 4’-Ethoxy-2’,3’-difluoroacetophenone to the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 4’-Ethoxy-2’,3’-difluoroacetophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4’-Ethoxy-2’,3’-difluoroacetophenone can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4’-Ethoxy-2’,3’-difluoroacetophenone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, 4’-Ethoxy-2’,3’-difluoroacetophenone has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the modulation of metabolic pathways and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Ethoxy-2’,3’-difluoroacetophenone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Ethoxy-2’,3’-difluoroacetophenone remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4’-Ethoxy-2’,3’-difluoroacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, 4’-Ethoxy-2’,3’-difluoroacetophenone can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

4’-Ethoxy-2’,3’-difluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit key enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4’-Ethoxy-2’,3’-difluoroacetophenone within cells and tissues are essential for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 4’-Ethoxy-2’,3’-difluoroacetophenone within tissues also determines its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 4’-Ethoxy-2’,3’-difluoroacetophenone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4’-Ethoxy-2’,3’-difluoroacetophenone within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(4-ethoxy-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGFVKNXGQWJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.